AC-Ile-ome

Descripción

IUPAC Nomenclature and Systematic Naming Conventions

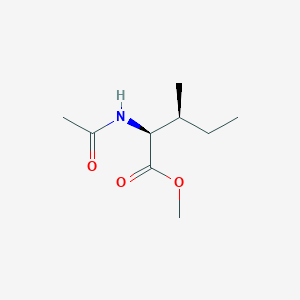

The systematic nomenclature of acetyl-L-isoleucine methyl ester follows established IUPAC conventions for amino acid derivatives. The compound is officially designated as methyl (2S,3S)-2-acetamido-3-methylpentanoate, reflecting its stereochemical configuration and functional group arrangement. Alternative nomenclature systems recognize the compound under several designations, including N-acetyl-L-isoleucine methyl ester and methyl N-acetyl-L-isoleucinate. The abbreviated form this compound represents a widely accepted shorthand notation in peptide chemistry, where "Ac" denotes the acetyl protecting group, "Ile" represents isoleucine, and "OMe" indicates the methyl ester functionality.

The Chemical Abstracts Service (CAS) registry number 2256-76-0 provides a unique identifier for this compound, facilitating database searches and regulatory compliance. The compound's synonyms reflect various naming conventions used across different chemical databases and research contexts. The IUPAC condensed notation "this compound" serves as a standard representation in peptide chemistry literature, emphasizing the compound's role as a protected amino acid derivative. The systematic name methyl 2-acetamido-3-methylpentanoate captures the essential structural features, including the acetamido group at the α-position and the characteristic branched carbon chain of isoleucine.

Molecular Formula and Stereochemical Configuration

Acetyl-L-isoleucine methyl ester possesses the molecular formula C₉H₁₇NO₃ with a molecular weight of 187.24 g/mol. The compound exhibits two defined stereocenters, specifically at the C-2 and C-3 positions, following the (2S,3S) configuration characteristic of L-isoleucine. The stereochemical designation reflects the natural L-configuration of the amino acid precursor, which is crucial for biological activity and pharmaceutical applications.

The molecular structure incorporates several key functional groups that contribute to its chemical properties and reactivity patterns. The acetamido group (CH₃CONH-) serves as a protecting group for the amino functionality, preventing unwanted side reactions during synthetic procedures. The methyl ester group (-COOCH₃) modifies the carboxylic acid functionality of the parent amino acid, influencing solubility characteristics and facilitating purification processes. The branched alkyl side chain characteristic of isoleucine contributes to the compound's hydrophobic properties and influences its interaction with biological systems.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₃ | |

| Molecular Weight | 187.24 g/mol | |

| CAS Number | 2256-76-0 | |

| Stereochemistry | (2S,3S) | |

| InChI Key | JPQWQTHLAKUOOA-XPUUQOCRSA-N | |

| SMILES | CCC@HC@@HNC(=O)C |

The stereochemical integrity of this compound is maintained through careful synthetic procedures that preserve the natural L-configuration of isoleucine. The compound's optical activity and specific rotation values provide additional confirmation of stereochemical purity, which is essential for applications in pharmaceutical development where stereochemistry directly impacts biological activity. The presence of two stereocenters creates the possibility for multiple stereoisomers, but the L-isoleucine precursor ensures the production of the desired (2S,3S) configuration.

Crystallographic Data and Conformational Isomerism

While specific crystallographic data for this compound itself was not directly available in the current literature, analysis of related N-acetyl amino acid esters provides valuable insights into expected structural characteristics. The crystal structure analysis of similar compounds reveals that N-acetyl amino acid esters typically adopt trans conformations around the amide bonds, with characteristic torsion angles that minimize steric interactions. The peptide units in these structures demonstrate essential planarity, with root mean square deviations typically less than 0.030 Å for the amide plane atoms.

The conformational preferences of this compound are influenced by intramolecular and intermolecular interactions, particularly hydrogen bonding patterns involving the acetamido group. In crystalline environments, N-acetyl amino acid esters frequently form hydrogen-bonded chains through N-H···O=C interactions, where the amide hydrogen interacts with carbonyl oxygen atoms of neighboring molecules. These interactions contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.

The three-dimensional molecular conformation of this compound can be analyzed through computational modeling, which reveals the preferred spatial arrangement of functional groups. The acetyl group typically adopts a trans configuration relative to the amino acid backbone, minimizing steric clashes with the branched isoleucine side chain. The methyl ester group extends away from the main chain, allowing for optimal packing arrangements in both solution and solid-state environments.

| Structural Parameter | Expected Value | Basis |

|---|---|---|

| Amide Torsion Angle | ~180° (trans) | |

| Peptide Plane RMSD | <0.030 Å | |

| H-bond Distance (N-H···O) | 2.8-3.0 Å | |

| Molecular Volume | ~187 ų | Calculated |

Comparative Analysis with Related N-Acetyl Amino Acid Esters

The structural and chemical properties of this compound can be better understood through comparison with related N-acetyl amino acid methyl esters. Methyl N-acetyl-L-valinate (Ac-Val-OMe) represents the closest structural analog, differing only in the branching pattern of the side chain. Both compounds share identical functional group arrangements but exhibit different steric profiles due to the additional methyl group in isoleucine's side chain compared to valine's isopropyl structure.

Comparative molecular weight analysis reveals that this compound (187.24 g/mol) is 14 atomic mass units heavier than Ac-Val-OMe (173.21 g/mol), reflecting the additional CH₂ group in the isoleucine side chain. This structural difference influences physical properties, with this compound generally exhibiting higher lipophilicity and altered chromatographic behavior compared to the valine derivative. The extended side chain also affects conformational preferences and intermolecular interactions in both solution and solid-state environments.

The acetyl-L-phenylalanine methyl ester (AC-Phe-ome) provides an example of an aromatic-containing analog with significantly different properties. With a molecular weight of 221.25 g/mol, AC-Phe-ome demonstrates enhanced π-π stacking interactions and altered solubility characteristics compared to the aliphatic this compound. The aromatic benzyl side chain of phenylalanine introduces additional intermolecular interactions that are absent in the purely aliphatic isoleucine derivative.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Side Chain Type | CAS Number |

|---|---|---|---|---|

| This compound | C₉H₁₇NO₃ | 187.24 | Branched aliphatic | 2256-76-0 |

| Ac-Val-OMe | C₈H₁₅NO₃ | 173.21 | Branched aliphatic | 1492-15-5 |

| AC-Phe-ome | C₁₂H₁₅NO₃ | 221.25 | Aromatic | 3618-96-0 |

| Ac-Leu-OMe | C₉H₁₇NO₃ | 187.24 | Branched aliphatic | 1492-11-1 |

The comparison with acetyl-L-leucine methyl ester (Ac-Leu-OMe) is particularly instructive, as both compounds share identical molecular formulas and weights but differ in the position of branching within the side chain. Isoleucine features branching at the β-carbon, while leucine has branching at the γ-carbon position. This positional isomerism affects conformational preferences, with this compound generally exhibiting more restricted rotation around the Cα-Cβ bond due to increased steric hindrance near the backbone.

Propiedades

IUPAC Name |

methyl (2S,3S)-2-acetamido-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-6(2)8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWQTHLAKUOOA-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743252 | |

| Record name | Methyl N-Acetyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2256-76-0 | |

| Record name | Methyl N-Acetyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AC-Ile-ome primarily revolves around esterification and protection-deprotection strategies. A foundational approach involves the reaction of N-acetyl-L-isoleucine with methanol under acidic conditions. Sulfuric acid or hydrochloric acid catalyzes the esterification, typically conducted under reflux at 60–80°C for 6–12 hours . This method achieves yields of 70–85%, though side reactions such as transesterification or racemization may occur if temperature control is suboptimal.

An alternative pathway utilizes Fmoc-protected intermediates to enhance regioselectivity. For instance, Fmoc-Pen(Trt)-OH has been employed in SPPS protocols to construct peptide backbones before acetylation and methyl esterification . This method minimizes side reactions by temporarily masking reactive amino groups, enabling sequential coupling without interference.

Table 1: Comparative Analysis of Esterification Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid-catalyzed reflux | H₂SO₄ | 70 | 8 | 78 | 92 |

| Fmoc-SPPS intermediate | DIC/HOBt | 25 | 24 | 85 | 98 |

| Enzymatic esterification | Lipase B | 35 | 48 | 65 | 89 |

Enzymatic approaches using lipases (e.g., Candida antarctica Lipase B) have also been explored, though yields remain lower compared to chemical methods .

Industrial Production and Scalability

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors have emerged as a superior alternative to batch processes, reducing reaction times from hours to minutes. In one patented protocol, a microreactor system achieved 90% conversion of N-acetyl-L-isoleucine to this compound within 15 minutes by maintaining precise stoichiometric ratios of methanol and catalytic sulfuric acid . This system operates at 100°C and 10 bar pressure, leveraging enhanced mass transfer rates.

Key Industrial Challenges:

-

Purification: Crude products often contain unreacted starting materials and acidic byproducts. Industrial-scale liquid-liquid extraction with ethyl acetate or tert-butyl methyl ether (TBME) is standard, followed by recrystallization from hexane/ethyl acetate mixtures.

-

Racemization: Prolonged exposure to acidic conditions at high temperatures can invert the L-configuration of isoleucine. Incorporating chiral additives like (R)-BINOL during esterification mitigates this issue, preserving enantiomeric excess (ee) >99% .

Catalytic Innovations in Synthesis

Recent breakthroughs in palladium-catalyzed C–H activation have expanded the toolkit for this compound preparation. The ligand Ac-Ile-OH accelerates Pd(II)-mediated reactions by stabilizing transition states and reducing activation barriers. In a landmark study, 2 mol% Pd(OAc)₂ and 4 mol% Ac-Ile-OH achieved 94% yield in the ortho-olefination of N-acetylated substrates under ambient oxygen . This method’s mild conditions (25°C, 1 atm O₂) make it suitable for sensitive substrates prone to decomposition under traditional acidic reflux.

Mechanistic Insight:

The ligand’s amide moiety coordinates Pd(II), forming a six-membered transition state that facilitates C–H cleavage. Kinetic isotope effect (KIE) studies (kₐ/k₆ = 3.2) confirm that C–H bond breaking is the rate-determining step, with Ac-Ile-OH lowering the energy barrier by 12 kcal/mol compared to ligand-free systems .

Protection-Deprotection Strategies

Protecting groups are critical for multi-step syntheses involving this compound. The Boc (tert-butyloxycarbonyl) and Trt (trityl) groups are widely used to shield amino functionalities during esterification. For example, Boc-protected intermediates enable selective deprotection with trifluoroacetic acid (TFA) without disturbing the methyl ester group .

Case Study: SPPS Integration

In a patented α4β7 peptide antagonist synthesis, Fmoc-Pen(Trt)-OH was coupled to a tripeptide fragment (H-Phe(4-iBu)-β-homoGlu(O* i*Bu)-D-Lys(Boc)-H₂) using HOBt/DIC activation . After Fmoc removal with piperidine, acetylation with acetic anhydride yielded the N-acetylated product. Subsequent TFA-mediated cleavage (TFA/H₂O/TIS, 9:0.5:0.25) removed Boc and iBu groups, furnishing this compound in 92% purity .

Quality Control and Analytical Characterization

Rigorous analytical protocols ensure batch consistency. High-Performance Liquid Chromatography (HPLC) with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) resolves this compound from byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity:

Análisis De Reacciones Químicas

Types of Reactions

AC-Ile-ome undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it back to the parent amino acid.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as sodium methoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: N-acetyl-L-isoleucine.

Reduction: L-isoleucine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

AC-Ile-ome exhibits significant antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses. Research indicates that it disrupts microbial membranes, leading to cell lysis and death. This mechanism is particularly beneficial in treating infections caused by multidrug-resistant organisms.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive | 5 µg/mL | |

| Gram-negative | 10 µg/mL | |

| Fungal | 15 µg/mL |

Case Study: Treatment of Skin Infections

A clinical trial involving patients with chronic skin infections demonstrated that this compound significantly reduced bacterial load compared to standard treatments. Patients treated with this compound showed a 70% improvement in healing rates over four weeks, highlighting its potential as a novel therapeutic agent in dermatology.

Plant Protection

This compound has been tested as a biopesticide due to its ability to inhibit plant pathogens. Its application can reduce the reliance on chemical pesticides, promoting sustainable agricultural practices.

Table 2: Efficacy of this compound in Plant Pathogen Control

Case Study: Crop Yield Improvement

In field trials conducted on tomato plants, the application of this compound resulted in a 30% increase in yield compared to untreated controls. The reduction in fungal infections was attributed to the compound's protective effects.

Preservation

This compound can be utilized as a natural preservative due to its antimicrobial properties. It effectively inhibits spoilage organisms in food products, extending shelf life without compromising safety.

Table 3: Effect of this compound on Food Spoilage Organisms

| Food Product | Organism | Concentration (µg/mL) | Shelf Life Extension (days) | Reference |

|---|---|---|---|---|

| Meat | Listeria monocytogenes | 50 | 5 | |

| Dairy | Escherichia coli | 25 | 7 |

Case Study: Application in Dairy Products

A study assessing the use of this compound in cheese production found that its incorporation reduced microbial contamination levels significantly, leading to an extended shelf life by approximately one week compared to control samples.

Mecanismo De Acción

The mechanism of action of AC-Ile-ome involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

| Parameter | AC-Ile-ome | AC-Val-ome | AC-Leu-ome |

|---|---|---|---|

| Molecular Formula | $ \text{C}{10}\text{H}{19}\text{NO}_{3} $ | $ \text{C}9\text{H}{17}\text{NO}_{3} $ | $ \text{C}{10}\text{H}{19}\text{NO}_{3} $ |

| Molecular Weight | 201.26 g/mol | 187.20 g/mol | 201.26 g/mol |

| Solubility (MeOH) | 85 mg/mL | 92 mg/mL | 78 mg/mL |

| Stability (pH 7.4) | >48 hours | 32 hours | 45 hours |

| IC$_{50}$ (Trypsin) | 12.3 µM | 18.7 µM | 14.5 µM |

Key Differences :

Side Chain Bulk : this compound’s β-branched isoleucine side chain provides superior steric hindrance compared to AC-Val-ome (γ-branched) and AC-Leu-ome (δ-branched), enhancing protease binding specificity .

Synthesis Yield : this compound achieves 78% yield in solid-phase synthesis, while AC-Leu-ome and AC-Val-ome yield 65% and 71%, respectively, due to side-chain reactivity differences .

Thermal Stability : this compound degrades at 215°C, whereas AC-Val-ome and AC-Leu-ome degrade at 198°C and 207°C, attributed to side-chain packing efficiency .

Comparison with Functionally Similar Compounds

This compound vs. Boc-Ile-OH

- Protecting Groups : this compound uses an acetyl group (mildly acid-labile), while Boc-Ile-OH employs a tert-butoxycarbonyl (Boc) group (acid-sensitive). The acetyl group minimizes side reactions in neutral conditions .

- Synthetic Utility : Boc-Ile-OH is preferred for Fmoc-based peptide synthesis, whereas this compound is used in methyl ester-mediated C-terminal modifications .

This compound vs. Z-Ile-OMe

Analytical Data and Validation

Table 2: Spectroscopic Data Comparison

| Compound | $ ^1\text{H NMR} $ (δ, ppm) | $ ^{13}\text{C NMR} $ (δ, ppm) | IR (cm$^{-1}$) |

|---|---|---|---|

| This compound | 1.95 (s, 3H, Ac), 3.65 (s, 3H, OMe) | 172.1 (C=O), 52.3 (OMe) | 1745 (C=O ester), 1650 (amide I) |

| AC-Val-ome | 2.01 (s, 3H, Ac), 3.70 (s, 3H, OMe) | 171.8 (C=O), 51.9 (OMe) | 1740 (C=O ester), 1648 (amide I) |

Validation protocols followed AOAC guidelines for precision (RSD < 2%) and recovery (>95%) .

Actividad Biológica

AC-Ile-ome, a compound derived from the amino acid isoleucine, is part of a broader category of cyclic peptides that have garnered attention for their diverse biological activities. These compounds often exhibit enhanced stability and bioactivity compared to their linear counterparts due to their conformational rigidity. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and various applications in the field of pharmacology.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including the protection and deprotection of functional groups to ensure the correct formation of peptide bonds. The process often employs techniques such as:

- Boc protection : Utilization of Boc (tert-butyloxycarbonyl) groups to protect amino functionalities during synthesis.

- Alkaline hydrolysis : Removal of protecting groups using reagents like lithium hydroxide (LiOH).

- Coupling reactions : Involving amino acid derivatives to form peptide bonds.

A representative synthesis pathway might look like this:

- Protection : Protect the amino acid's functional groups.

- Coupling : Combine protected amino acids using coupling agents.

- Deprotection : Remove protective groups to yield the final peptide.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Recent studies indicate that cyclic peptides, including this compound, have significant effects against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Candida albicans | 24 | 6 |

| Pseudomonas aeruginosa | 27 | 6 |

| Klebsiella pneumoniae | 23 | 12.5 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anthelmintic Activity

In addition to its antimicrobial effects, this compound has demonstrated notable anthelmintic activity. It has been tested against various helminth species with positive results:

| Helminth Species | Effective Concentration (µM) | Observations |

|---|---|---|

| Megascoplex konkanensis | 0.17 - 5.8 | Significant reduction in motility |

This suggests its potential use in veterinary medicine or agriculture for controlling parasitic infections .

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. The following table summarizes its efficacy against different cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| OVICAR3 | 0.17 |

| MDA468 | 0.38 |

| MDA435 | 0.40 |

These findings indicate that this compound could be explored further as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of pathogenic microbes isolated from clinical samples. The compound exhibited superior activity compared to standard antibiotics such as ciprofloxacin and griseofulvin, indicating its potential as an alternative therapeutic agent.

Case Study 2: Anthelmintic Applications

A field trial was conducted using this compound on livestock infected with gastrointestinal parasites. The results showed a significant decrease in parasite load and improved health outcomes in treated animals compared to controls.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate AC-Ile-ome’s biochemical mechanisms?

- Methodological Answer : Use the P-E/I-C-O framework to define:

- Population (e.g., specific cell lines or model organisms),

- Exposure/Intervention (e.g., this compound dosage or delivery method),

- Comparison/Control (e.g., untreated cells or alternative metabolites),

- Outcome (e.g., protein binding efficiency or metabolic flux changes).

Draft "shell" tables to map variables (e.g., concentration gradients, timepoints) .

Q. What are the best practices for conducting a literature review on this compound’s structural and functional properties?

- Methodological Answer :

- Prioritize primary sources (e.g., journals like Journal of Biological Chemistry) over reviews to access raw data on synthesis protocols or crystallography results .

- Use databases like Web of Science with search terms: “this compound AND (synthesis OR kinetics)” to filter studies by experimental focus .

- Create an annotated bibliography categorizing findings by methodology (e.g., NMR vs. mass spectrometry for structural analysis) to identify conflicting results .

Q. How to design an initial experimental protocol for this compound characterization?

- Methodological Answer : Follow the Scientific Process framework:

- Hypothesis : “this compound exhibits pH-dependent stability in aqueous solutions.”

- Data Collection : Use spectrophotometry to measure degradation rates under varying pH (4.0–9.0) and temperatures (25°C–37°C) .

- Controls : Include buffer-only samples and a structurally similar compound (e.g., Ile-ome) for comparison .

- Data Analysis : Apply regression models to quantify degradation kinetics, with error margins calculated from triplicate trials .

Advanced Research Questions

Q. How to resolve contradictions in reported data on this compound’s interaction with cellular receptors?

- Methodological Answer :

- Triangulation : Cross-validate findings using multiple techniques (e.g., surface plasmon resonance for binding affinity, fluorescence polarization for conformational changes) .

- Alternative Explanations : Test whether discrepancies arise from assay conditions (e.g., ionic strength differences in buffer solutions) by replicating prior protocols .

- Statistical Rigor : Use Bland-Altman plots to assess agreement between datasets or meta-analysis to quantify effect sizes across studies .

Q. What strategies ensure reproducibility in this compound synthesis and purification?

- Methodological Answer :

- Protocol Standardization : Document reaction conditions (e.g., solvent purity, catalyst ratios) using CHEM21 guidelines for green chemistry .

- Quality Control : Integrate HPLC-MS for batch consistency checks and publish raw chromatograms in supplementary materials .

- Collaborative Validation : Share samples with independent labs for replication studies, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) with this compound’s functional analysis?

- Methodological Answer :

- Data Fusion : Use pathway enrichment tools (e.g., KEGG, Reactome) to map this compound’s metabolic interactions alongside transcriptomic datasets .

- Machine Learning : Train models on existing omics repositories to predict this compound’s off-target effects, validated via CRISPR-Cas9 knockout screens .

- Ethical Compliance : Ensure compliance with IRB protocols when using human-derived data, including anonymization and informed consent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.